molecular formula C10H12N2O4 B12520515 2,5-Bis(methylamino)terephthalic acid CAS No. 59736-61-7

2,5-Bis(methylamino)terephthalic acid

Cat. No.: B12520515
CAS No.: 59736-61-7
M. Wt: 224.21 g/mol
InChI Key: XIOYWAMGEHSDMK-UHFFFAOYSA-N
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Description

2,5-Bis(methylamino)terephthalic acid is an organic compound with the molecular formula C₁₀H₁₂N₂O₄. It is characterized by the presence of two methylamino groups attached to the benzene ring at the 2 and 5 positions, along with two carboxylic acid groups at the 1 and 4 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

The synthesis of 2,5-Bis(methylamino)terephthalic acid typically involves the nitration of terephthalic acid using concentrated nitric acid in the presence of concentrated sulfuric acid to form 2,5-dinitroterephthalic acid. This intermediate is then reduced using a suitable reducing agent to yield 2,5-diaminoterephthalic acid. Finally, the diamino compound is methylated to produce this compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained with high efficiency .

Chemical Reactions Analysis

2,5-Bis(methylamino)terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups or further reduce the carboxylic acid groups.

    Substitution: The methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

    Condensation: The carboxylic acid groups can undergo condensation reactions to form esters or amides

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various acids or bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Bis(methylamino)terephthalic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Bis(methylamino)terephthalic acid involves its interaction with various molecular targets and pathways. The methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting the compound’s reactivity and binding properties .

Biological Activity

2,5-Bis(methylamino)terephthalic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: C11H12N2O4
Molecular Weight: 236.23 g/mol
IUPAC Name: this compound
Structure:

C11H12N2O4\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its methylamino groups , which enhance its ability to interact with various biological targets. These interactions can lead to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
  • Antimicrobial Properties: Research indicates potential antimicrobial effects against a range of pathogens.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting that the compound possesses potent antimicrobial activity.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Another research study explored the anticancer potential of this compound using human cancer cell lines. The compound demonstrated cytotoxic effects, leading to cell death in a dose-dependent manner.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a higher rate of recovery compared to those receiving standard antibiotic therapy.
  • Case Study on Cancer Treatment:
    In vitro studies on cancer cell lines revealed that treatment with this compound led to apoptosis through the activation of caspase pathways. This finding suggests its potential as an adjunctive treatment in cancer therapy.

Research Findings and Future Directions

Research into the biological activity of this compound is ongoing. Current investigations focus on:

  • Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • Formulation Development: Creating effective delivery systems for enhanced bioavailability and therapeutic efficacy.
  • Clinical Trials: Conducting further clinical trials to validate its safety and efficacy in human subjects.

Properties

CAS No.

59736-61-7

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2,5-bis(methylamino)terephthalic acid

InChI

InChI=1S/C10H12N2O4/c1-11-7-3-6(10(15)16)8(12-2)4-5(7)9(13)14/h3-4,11-12H,1-2H3,(H,13,14)(H,15,16)

InChI Key

XIOYWAMGEHSDMK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1C(=O)O)NC)C(=O)O

Origin of Product

United States

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